An In-depth Technical Guide to rac-Hesperetin-d3: Properties, Structure, and Applications
An In-depth Technical Guide to rac-Hesperetin-d3: Properties, Structure, and Applications
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of rac-Hesperetin-d3, with a particular focus on its use in quantitative analysis. This document is intended for researchers, scientists, and professionals in the fields of analytical chemistry, pharmacology, and drug development.
Chemical Properties and Structure
rac-Hesperetin-d3 is the deuterated form of racemic Hesperetin, a naturally occurring flavanone found in citrus fruits. The incorporation of three deuterium atoms in the methoxy group provides a stable isotopic label, making it an ideal internal standard for mass spectrometry-based quantification of Hesperetin.
Table 1: Chemical and Physical Properties of rac-Hesperetin-d3
| Property | Value | Reference |
| Formal Name | 5,7-dihydroxy-2-(3-hydroxy-4-(methoxy-d3)phenyl)chroman-4-one | [1][2] |
| Synonyms | (±)-3',5,7-Trihydroxy-4'-methoxyflavanone-d3 | [1][2][3] |
| CAS Number | 1346605-26-2 | [1][2][3] |
| Molecular Formula | C₁₆H₁₁D₃O₆ | [1][2] |
| Formula Weight | 305.3 g/mol | [1][2][3] |
| Purity | ≥99% deuterated forms (d₁-d₃) | [1][2] |
| Solubility | Slightly soluble in Methanol | [1][2][3] |
| Physical Form | Solid | [1] |
| InChI Key | AIONOLUJZLIMTK-FIBGUPNXSA-N | [1] |
| SMILES | OC1=C(OC([2H])([2H])[2H])C=CC(C2CC(C3=C(O)C=C(O)C=C3O2)=O)=C1 | [1] |
Biological Activity of Parent Compound: Hesperetin
While rac-Hesperetin-d3 is primarily used as an analytical standard, its non-deuterated counterpart, Hesperetin, exhibits a range of biological activities. Understanding these is crucial for interpreting studies where Hesperetin levels are quantified. Hesperetin has demonstrated antioxidant, anti-inflammatory, and anticancer properties.[4] Notably, it can induce apoptosis in various cancer cell lines.[1][4][5][6]
Hesperetin-Induced Apoptosis via p38 MAPK Signaling
One of the key mechanisms underlying Hesperetin's anticancer effects is the induction of apoptosis through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][5] In human glioblastoma cells, for instance, Hesperetin treatment leads to the phosphorylation and activation of p38 MAPK.[1][5] This activation, in turn, modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.[1][5] This shift in balance towards pro-apoptotic proteins disrupts the mitochondrial membrane potential, triggering the caspase cascade and ultimately leading to programmed cell death.
Experimental Protocols
Synthesis and Purification of rac-Hesperetin-d3
rac-Hesperetin-d3 is a synthetic compound.[1] While specific proprietary synthesis methods may vary, a common approach for deuterium labeling of methoxy groups involves the use of a deuterated methylating agent. A plausible synthetic route would be the methylation of the 4'-hydroxyl group of a suitable Hesperetin precursor, such as Hesperetin-7-rutinoside (Hesperidin), followed by hydrolysis, using a deuterated methyl source like iodomethane-d3 (CD₃I) in the presence of a base.
Purification of the final product is typically achieved using standard chromatographic techniques. High-performance liquid chromatography (HPLC), often in a reversed-phase mode, is employed to isolate rac-Hesperetin-d3 from reaction byproducts and unreacted starting materials to achieve the high purity required for its use as an internal standard.
Quantification of Hesperetin in Biological Matrices using LC-MS/MS
rac-Hesperetin-d3 is primarily used as an internal standard for the accurate quantification of Hesperetin in biological samples, such as plasma and urine, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
A. Sample Preparation
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To a 100 µL aliquot of the biological matrix (e.g., rat plasma), add a known concentration of rac-Hesperetin-d3 solution as the internal standard.
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For the analysis of total Hesperetin (conjugated and unconjugated forms), enzymatic hydrolysis is performed by incubating the samples with β-glucuronidase/sulfatase.[7]
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Perform protein precipitation by adding an organic solvent such as acetonitrile.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
The supernatant can be directly injected into the LC-MS/MS system or subjected to further cleanup by solid-phase extraction (SPE) for enhanced sensitivity.[7][8][9]
B. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A reversed-phase column, such as a Hypersil GOLD Phenyl column, is suitable for separation.[8][9]
-
Mobile Phase: A gradient elution with a mixture of acidified water (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile is commonly used.[8][9]
-
Flow Rate: A typical flow rate is around 0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) is used. Hesperetin is often detected in negative ion mode, while its glycoside precursor, hesperidin, is detected in positive ion mode. A polarity-switching mode can be utilized to detect both simultaneously.[8][9]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
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C. Quantification A calibration curve is constructed by plotting the ratio of the peak area of Hesperetin to the peak area of the internal standard (rac-Hesperetin-d3) against a series of known concentrations of Hesperetin standards. The concentration of Hesperetin in the unknown samples is then determined from this calibration curve.
Application in Quantitative Analysis: The Role of an Internal Standard
The use of a stable isotope-labeled internal standard like rac-Hesperetin-d3 is critical for accurate and precise bioanalysis. It has nearly identical chemical and physical properties to the analyte (Hesperetin), meaning it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior allow it to compensate for variations in sample extraction recovery, matrix effects, and instrument response, thereby improving the reliability and reproducibility of the analytical method.
References
- 1. tandfonline.com [tandfonline.com]
- 2. caymanchem.com [caymanchem.com]
- 3. glpbio.com [glpbio.com]
- 4. mdpi.com [mdpi.com]
- 5. Hesperetin Induces Apoptosis in Human Glioblastoma Cells via p38 MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. UPLC-MS/MS quantification of total hesperetin and hesperetin enantiomers in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of an LC-MS/MS method for simultaneous quantification of hesperidin and hesperetin in rat plasma for pharmacokinetic studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
